Structural Differentiation from the Closest Validated Analog CeMMEC2: 3-Methoxyphenethyl vs. Cyclohexenylethyl Substituent at the 6-Amine Position
N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine differs from the best-characterized close analog CeMMEC2 (N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine) by replacement of the cyclohexenylethyl group with a 3-methoxyphenethyl group. This substitution introduces an aromatic ring with a hydrogen-bond-accepting methoxy moiety, predicted to increase topological polar surface area (tPSA) and reduce cLogP relative to the all-aliphatic cyclohexenylethyl tail . CeMMEC2 has a reported BRD4 IC50 of 0.9 µM; compound-specific BRD4 IC50 data for the target compound have not been published . The 3-methoxyphenyl group is present in the high-affinity bivalent inhibitor AZD5153 (BRD4 IC50 = 5 nM), where it forms key interactions with the BRD4 acetyl-lysine binding pocket, suggesting that the 3-methoxyphenyl moiety can confer enhanced BRD4 engagement when appropriately presented [1]. Direct head-to-head BRD4 potency comparison between the target compound and CeMMEC2 remains an essential data gap.
| Evidence Dimension | BRD4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not reported in public literature |
| Comparator Or Baseline | CeMMEC2 IC50 = 0.9 µM (BRD4 AlphaScreen assay) |
| Quantified Difference | Unknown — no direct head-to-head comparison data available |
| Conditions | BRD4 AlphaScreen biochemical assay (CeMMEC2 data); target compound not yet profiled under identical conditions |
Why This Matters
Procurement decisions require awareness that the target compound is structurally distinct from CeMMEC2 at the key 6-position substituent, and its BRD4 potency cannot be assumed to match the 0.9 µM benchmark without confirmatory data.
- [1] Bradbury RH, et al. J Med Chem. 2016;59(17):7801-7817. AZD5153 BRD4 IC50 = 5 nM. PMID: 27528113. View Source
